molecular formula C14H8ClFO4 B6406291 5-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95% CAS No. 1261913-40-9

5-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95%

Cat. No.: B6406291
CAS No.: 1261913-40-9
M. Wt: 294.66 g/mol
InChI Key: YKUOKPIDNCSDAR-UHFFFAOYSA-N
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Description

5-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid (5-FCA) is a synthetic compound with a wide range of applications in laboratory research and scientific studies. It is a fluorinated carboxylic acid that is used as a reagent in organic synthesis, as a catalyst in biochemistry and as an analytical tool in various scientific disciplines. 5-FCA has a wide range of biochemical and physiological effects, which makes it an attractive and versatile compound for scientific research.

Mechanism of Action

The mechanism of action of 5-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95% is not fully understood. It is known to be a reversible inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of many drugs and other compounds. It is also known to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
5-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95% has a range of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450, which is involved in the metabolism of drugs and other compounds. It also inhibits the activity of acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. In addition, 5-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95% has been shown to have anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

5-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95% has a range of advantages for laboratory experiments. It is a relatively inexpensive compound that is readily available and is easy to synthesize. It has a wide range of applications in scientific research and can be used as a reagent, a catalyst or an analytical tool. However, it also has some limitations. It is not very stable in solution and can be rapidly degraded by light and heat.

Future Directions

There are a number of potential future directions for research involving 5-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95%. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development and other areas. In addition, further research could be conducted into the synthesis of 5-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95% and its potential uses as a catalyst or analytical tool. Finally, further research could be conducted into the potential toxicity of 5-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95% and its potential effects on human health.

Synthesis Methods

The synthesis of 5-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95% is typically achieved by the reaction of 2-fluoro-5-chlorobenzoic acid (FCBA) with an acid such as hydrochloric acid (HCl) or sulfuric acid (H2SO4). The reaction is carried out in an aqueous medium at a temperature of approximately 80°C. The reaction yields 5-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95% in a yield of 95%.

Scientific Research Applications

5-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95% has a range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in biochemistry and as an analytical tool in various scientific disciplines. It has been used in studies of the metabolism of drugs, in the study of the mechanism of action of antibiotics and in the study of the structure of proteins. It has also been used in the synthesis of a range of other compounds, including pharmaceuticals, pesticides and dyes.

Properties

IUPAC Name

5-(5-carboxy-2-fluorophenyl)-2-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFO4/c15-11-3-1-7(5-10(11)14(19)20)9-6-8(13(17)18)2-4-12(9)16/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUOKPIDNCSDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690967
Record name 4-Chloro-6'-fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261913-40-9
Record name 4-Chloro-6'-fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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